beta-L-arabinofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

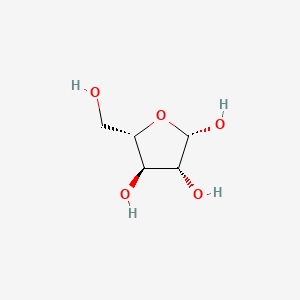

Beta-L-arabinofuranose is a L-arabinofuranose.

Beta-Arabinose, also known as B-arabinose, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. Beta-Arabinose is very soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-Arabinose has been primarily detected in feces. Beta-Arabinose can be converted into 3, 5-di-O-acetyl-1-O-[(5beta, 8alpha, 9beta, 10alpha)-18-oxokaur-16-en-18-yl]-beta-L-arabinofuranose.

Wissenschaftliche Forschungsanwendungen

Enzymatic Degradation

β-L-Arabinofuranosidases

Enzymes that hydrolyze β-L-arabinofuranosidic linkages are crucial for the degradation of plant biopolymers. Recent studies have identified various β-L-arabinofuranosidases from bacteria such as Bifidobacterium longum. These enzymes play a vital role in breaking down arabinans and arabinoxylans into simpler sugars, which can then be utilized by microorganisms as a carbon source.

- Case Study: Bifidobacterium longum

Research has characterized a novel β-L-arabinofuranosidase (HypBA1) from Bifidobacterium longum, which effectively hydrolyzes arabinooligosaccharides. This enzyme is part of a gene cluster that includes other glycoside hydrolases, indicating a coordinated mechanism for arabinan degradation .

| Enzyme | Source | Function |

|---|---|---|

| HypBA1 | Bifidobacterium longum | Hydrolysis of β-L-arabinofuranosides |

| GH146 β-L-arabinofuranosidase | Various bacteria | Degradation of arabinans and arabinoxylans |

Microbial Metabolism

Utilization of Lignocellulosic Biomass

Microorganisms have evolved mechanisms to utilize lignocellulosic biomass, which is rich in β-L-arabinofuranose. For instance, certain bacteria possess ABC transporters that specifically uptake L-arabinofuranose derived from plant materials. The study of these transport systems enhances our understanding of microbial ecology and potential biotechnological applications.

- Case Study: Shewanella sp. ANA-3

This bacterium has been shown to effectively utilize arabinan and arabinoxylan through specific binding proteins that preferentially recognize the furanose form of L-arabinose. This adaptation suggests evolutionary advantages in nutrient acquisition from complex plant materials .

Biotechnological Applications

Industrial Biotechnology

The enzymatic properties of β-L-arabinofuranosidases can be harnessed for industrial processes, particularly in the production of biofuels and biochemicals from lignocellulosic biomass. By optimizing enzyme activity and specificity, industries can improve the efficiency of biomass conversion processes.

- Case Study: Biofuel Production

The application of engineered β-L-arabinofuranosidases could enhance the breakdown of hemicellulose into fermentable sugars, thus increasing the yield of bioethanol production from agricultural residues .

Chemical Synthesis

Synthesis of Arabinofuranosides

β-L-arabinofuranose is also utilized as a building block in glycosylation reactions to synthesize various arabinofuranosides. These compounds have potential applications in pharmaceuticals and as prebiotics.

Eigenschaften

CAS-Nummer |

20074-49-1 |

|---|---|

Molekularformel |

C5H10O5 |

Molekulargewicht |

150.13 g/mol |

IUPAC-Name |

(2S,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5-/m0/s1 |

InChI-Schlüssel |

HMFHBZSHGGEWLO-KLVWXMOXSA-N |

SMILES |

C(C1C(C(C(O1)O)O)O)O |

Isomerische SMILES |

C([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(O1)O)O)O)O |

Key on ui other cas no. |

5328-37-0 20074-49-1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.